molecular formula C13H16O4 B8617881 Ethyl 2-(4-acetylphenoxy)-propanoate

Ethyl 2-(4-acetylphenoxy)-propanoate

Cat. No.: B8617881
M. Wt: 236.26 g/mol
InChI Key: JNCZBWZIIHJEDD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetylphenoxy)-propanoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 2-(4-acetylphenoxy)propanoate

InChI

InChI=1S/C13H16O4/c1-4-16-13(15)10(3)17-12-7-5-11(6-8-12)9(2)14/h5-8,10H,4H2,1-3H3

InChI Key

JNCZBWZIIHJEDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the potassium salt of 4-hydroxyacetophenone (17.6 g, 0.1 mol) in DMF (50 mL) is added to a solution of ethyl L-2-[(methylsulfonyl)oxy]propanoate (21.5 g, 0.11 mol) in DMF (40 mL) over 15 minutes at 80° C. and stirred at 80° C. for 2 hours. To the reaction is added ethyl acetate (100 mL) and filtered. The filtrate is concentrated under reduced pressure whereupon the product is analyzed by GLC. The product is dissolved in ethyl acetate (250 mL) and extracted with saturated sodium bicarbonate solution (2×100 mL) and water (2×60 mL). The organic phase is dried and concentrated to give ethyl 2-(4-acetylphenoxy)propanoate (20.2 g).
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0 (± 1) mol
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17.6 g
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reactant
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[Compound]
Name
ethyl L-2-[(methylsulfonyl)oxy]propanoate
Quantity
21.5 g
Type
reactant
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Name
Quantity
50 mL
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reactant
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Quantity
40 mL
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reactant
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100 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the potassium salt of 4-hydroxyacetophenone (25.0 g, 0.14 mol) in DMF (100 mL) is added ethyl 2-chloropropanoate (27.3 g, 0.20 mol) over 30 minutes and stirred at 85-90° C. for 3 hours under nitrogen. The reaction is filtered to remove KC1 and the filtrate is concentrated under reduced pressure to remove DMF and the product is analyzed by GLC. The product is dissolved in ethyl acetate (300 mL) and extracted with 2N NaOH (2×100 mL) and water (100 mL). The organic phase is dried and concentrated to give pure ethyl 2-(4-acetylphenoxy)-propanoate (30 g) (yield 75%); m.p. 49.6° C.; IR (KBr) 1747.7 (vs), 1669.8 (vs); 1H NMR (CDC13) delta 1.18 (t, J=7.2 Hz, 3H), 1.58 (d, J=6.8 Hz, 3H), 2.46 (s, 3H), 4.15 (q, J=7.2, 2H), 4.77 (q, J=6.8, 1H), 6.83 and 7.84 (dd, J=9.0 Hz, 4H).
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0 (± 1) mol
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reactant
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25 g
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reactant
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27.3 g
Type
reactant
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Name
Quantity
100 mL
Type
solvent
Reaction Step One

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